molecular formula C8H8ClNO B13334893 (R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B13334893
M. Wt: 169.61 g/mol
InChI Key: OXHBZGCVWSXMNS-SSDOTTSWSA-N
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Description

®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by a chloro substituent at the 4th position and a hydroxyl group at the 7th position on a cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically proceeds under mild conditions and yields the desired pyridine derivative.

Industrial Production Methods

In industrial settings, the production of pyridine derivatives, including ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloro substituent can be reduced to form a hydrogen atom.

    Substitution: The chloro substituent can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

    Reduction: Formation of 4-hydro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both a chloro substituent and a hydroxyl group on the cyclopenta[b]pyridine ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(7R)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

InChI

InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2/t7-/m1/s1

InChI Key

OXHBZGCVWSXMNS-SSDOTTSWSA-N

Isomeric SMILES

C1CC2=C(C=CN=C2[C@@H]1O)Cl

Canonical SMILES

C1CC2=C(C=CN=C2C1O)Cl

Origin of Product

United States

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